Product packaging for 2-METHOXY-6-VINYLPYRIDINE(Cat. No.:CAS No. 204569-88-0)

2-METHOXY-6-VINYLPYRIDINE

Cat. No.: B1603641
CAS No.: 204569-88-0
M. Wt: 135.16 g/mol
InChI Key: KETGPRGSYCRMBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in chemistry. numberanalytics.com Its derivatives are ubiquitous, finding application in diverse fields from pharmaceuticals to materials science. numberanalytics.comresearchgate.net The significance of the pyridine scaffold is rooted in its distinct electronic properties and structural versatility. numberanalytics.comnih.gov

In organic chemistry, the pyridine ring is a key component in a multitude of synthetic transformations. nih.gov The nitrogen atom imparts a dipole moment and basicity, making it a nucleophile and a ligand for metal catalysts. fiveable.me Pyridine derivatives are integral to the synthesis of complex molecules and serve as essential intermediates and scaffolds for drug design. numberanalytics.comnih.gov Their presence is notable in numerous biologically active compounds, including pharmaceuticals and agrochemicals like insecticides and herbicides. numberanalytics.comnumberanalytics.comwisdomlib.org

The role of pyridine derivatives extends significantly into materials science. These compounds are utilized in the creation of functional materials such as conducting polymers and luminescent substances. numberanalytics.com The unique optical and electronic properties of pyridine-based compounds make them valuable for applications in optoelectronic devices and sensors. nih.govrsc.org The ability to easily functionalize the pyridine ring allows for the fine-tuning of these properties, leading to the development of advanced materials with tailored characteristics. nih.gov

Field Significance of Pyridine Derivatives Examples of Applications
Organic Chemistry Versatile building blocks, intermediates, and scaffolds. numberanalytics.comnih.govSynthesis of pharmaceuticals, agrochemicals, and complex organic molecules. numberanalytics.comnih.gov
Medicinal Chemistry Core structure in many FDA-approved drugs. researchgate.netAnticancer, anti-inflammatory, and antimicrobial agents. numberanalytics.comwisdomlib.org
Materials Science Component of functional materials with specific optical and electronic properties. nih.govConducting polymers, luminescent materials, sensors, optoelectronic devices. numberanalytics.comrsc.org
Catalysis Act as ligands for organometallic compounds and in asymmetric catalysis. nih.govFacilitating a wide range of chemical transformations. nih.gov

Specific Importance of Vinylpyridine Scaffolds as Versatile Synthons and Monomers

Vinylpyridines, such as 2-vinylpyridine (B74390), are a specific class of pyridine derivatives that possess a vinyl group (–CH=CH₂) attached to the pyridine ring. wikipedia.org This functional group introduces reactivity that makes them highly valuable as both synthons (synthetic building blocks) and monomers for polymerization. rsc.orggoogle.com

As synthons, vinylpyridines are recognized for their electrophilic nature, which is influenced by the electron-withdrawing effect of the ring nitrogen atom. wikipedia.orgrsc.org This allows them to participate in a variety of chemical reactions, most notably Michael-type additions where nucleophiles add across the vinyl group. wikipedia.orgrsc.org This reactivity enables the post-elaboration of the pyridine scaffold, facilitating the rapid assembly of more complex functionalized N-containing heterocycles. rsc.org

The vinyl group also makes these compounds excellent monomers for polymerization. 2-Vinylpyridine can be readily polymerized or copolymerized with other monomers like styrene (B11656) and butadiene through radical, cationic, or anionic initiation methods. wikipedia.org The resulting polymers, such as poly(2-vinylpyridine), have a range of applications. chemicalbook.com A significant industrial use is in the production of latex terpolymers (styrene-butadiene-vinylpyridine), which act as powerful adhesives for bonding tire cords to rubber. wikipedia.org In the textile industry, copolymerized vinylpyridine provides reactive sites within acrylic fibers for dyes to bind. wikipedia.org The unique chemical structure of poly(vinylpyridine) also allows for its use as a sorbent for organic compounds and as a component in photocatalytic materials. nih.gov

Role Description Key Reactions/Applications
Synthon A building block in organic synthesis. rsc.orgMichael-type additions, reductive couplings, synthesis of complex heterocycles. wikipedia.orgrsc.org
Monomer A molecule that can react together with other monomer molecules to form a larger polymer chain. google.comPolymerization and copolymerization to form materials like poly(vinylpyridine). wikipedia.org

Rationale for Dedicated Research on Methoxy-Substituted Vinylpyridines

The dedicated research interest in molecules like 2-methoxy-6-vinylpyridine stems from the combined influence of the methoxy (B1213986) (–OCH₃) and vinyl (–CH=CH₂) substituents on the pyridine ring's properties. The introduction of a substituent, particularly an electron-donating group like methoxy, can significantly alter the electronic landscape of the pyridine ring. beilstein-journals.org

This electronic modification is crucial for several reasons. In the context of materials science, altering the electronic properties of the monomer can tune the characteristics of the resulting polymer. For vinylpyridines, the methoxy group can influence the reactivity of the vinyl moiety, which is critical for both polymerization and its use as a synthon in organic reactions. For instance, in ruthenium-catalyzed alkylation reactions, electron-rich vinylpyridines, such as a methoxy-substituted variant, have shown different reactivity compared to their unsubstituted counterparts. rsc.org

Furthermore, the presence of substituents can be critical for the success of certain chemical transformations. In cross-metathesis reactions, which are often challenging with N-heteroaromatics due to catalyst deactivation, the presence of a methoxy group on the pyridine ring has been noted as a potentially non-innocent factor contributing to the success of the reaction. beilstein-journals.org The substituent may decrease the basicity of the ring nitrogen or provide steric hindrance, preventing the nitrogen from interfering with the metal catalyst. beilstein-journals.org Calculations have also been used to study how donor substituents like methoxy groups influence the total energy and charge distribution in related heterocyclic systems. acs.org Therefore, the study of this compound is driven by the need to understand how this specific combination of functional groups modulates its reactivity and to explore its potential in creating novel materials and complex molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1603641 2-METHOXY-6-VINYLPYRIDINE CAS No. 204569-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-5-4-6-8(9-7)10-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETGPRGSYCRMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597989
Record name 2-Ethenyl-6-methoxypyridine
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204569-88-0
Record name 2-Ethenyl-6-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204569-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-6-methoxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40597989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 6 Vinylpyridine and Its Precursors

Synthetic Strategies for the Vinylpyridine Moiety

The creation of the vinyl group on a pre-existing pyridine (B92270) ring is a common and versatile strategy. Several classical and modern organic reactions can be employed to achieve this transformation, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.

Dehydrogenation Approaches for Vinylpyridine Formation

Catalytic dehydrogenation is a primary industrial method for producing vinylpyridines from their corresponding ethylpyridine precursors. nih.gov This process involves the gas-phase reaction of an ethyl-substituted pyridine over a metal oxide catalyst at elevated temperatures. nih.govquickcompany.in For the synthesis of a 2-vinylpyridine (B74390) derivative, the reaction would typically start with the corresponding 2-ethylpyridine. The high temperatures provide the energy required to break C-H bonds, leading to the elimination of hydrogen gas and the formation of a carbon-carbon double bond. nih.gov

A typical synthetic route involves the condensation of 2-methylpyridine (α-picoline) with formaldehyde (B43269) to produce an intermediate alcohol, 2-(2-pyridyl)ethanol. nih.govwikipedia.org This intermediate is then dehydrated, often under reduced pressure and in the presence of a base like sodium hydroxide, to yield 2-vinylpyridine. nih.govwikipedia.org This two-step process, condensation followed by dehydration, is a well-established route for the large-scale production of 2-vinylpyridine. google.comgoogle.com

Table 1: Dehydrogenation/Dehydration Conditions for 2-Vinylpyridine Synthesis

Precursor Reagent(s) Catalyst/Conditions Product Ref
2-Methylpyridine Formaldehyde 1. Autoclave, 150–200 °C 2-(2-Pyridyl)ethanol nih.govwikipedia.org
2-(2-Pyridyl)ethanol None Dehydration over NaOH, reduced pressure 2-Vinylpyridine nih.govwikipedia.org

Wittig-Type Reaction Pathways for Vinylpyridine Derivatives

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlumenlearning.com This reaction offers high regioselectivity, as the position of the double bond is unequivocally determined by the starting carbonyl and ylide components. lumenlearning.com To synthesize a vinylpyridine derivative, a pyridinecarboxaldehyde is reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Preparation of the Phosphonium Salt : A suitable alkyl halide is reacted with triphenylphosphine (B44618) via an SN2 reaction. For introducing a simple vinyl group, this would involve reacting a 2-(halomethyl)pyridine with triphenylphosphine to form a pyridylmethylphosphonium salt. lumenlearning.comtandfonline.com

Ylide Formation and Reaction : The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the nucleophilic ylide. lumenlearning.comcommonorganicchemistry.com This ylide then reacts with a carbonyl compound (e.g., formaldehyde) to form an oxaphosphetane intermediate, which rapidly decomposes to the desired alkene and the highly stable triphenylphosphine oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org

Alternatively, and more directly for 2-vinylpyridine, 2-pyridinecarboxaldehyde can be reacted with the ylide derived from methyltriphenylphosphonium bromide. This approach is highly efficient for creating a terminal vinyl group on the pyridine ring.

Table 2: Example of Wittig Reaction for Vinylpyridine Synthesis

Pyridine Substrate Wittig Reagent Precursor Base Carbonyl Source Product Ref
2-Picoline (via chlorination) Triphenylphosphine (TPP) NaH Formaldehyde 2-Vinylpyridine tandfonline.com

Coupling Reactions and Cyclization Methods for Pyridine Ring Construction

Instead of modifying a pre-formed pyridine, the ring itself can be constructed from acyclic precursors in a way that incorporates the desired substituents. These methods are particularly useful for creating highly substituted or complex pyridine derivatives.

Condensation Reactions: The Hantzsch pyridine synthesis is a classic multi-component reaction involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, which initially forms a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine. mdpi.com While traditionally used for symmetrical pyridines, modifications allow for the synthesis of asymmetric derivatives. baranlab.org

Cycloaddition Reactions: [2+2+2] cycloaddition reactions catalyzed by transition metals are a powerful strategy for constructing the pyridine ring. acsgcipr.org These reactions typically involve the co-cyclization of alkynes and a nitrile, with the nitrile providing the nitrogen atom for the heterocycle. By choosing appropriately substituted starting materials, one could potentially build a pyridine ring that already contains vinyl and methoxy (B1213986) (or precursor) groups.

Inverse-electron-demand Diels-Alder reactions are another sophisticated approach. In this method, an electron-rich dienophile reacts with an electron-poor azadiene (a diene containing a nitrogen atom). Subsequent rearrangement or extrusion from the bicyclic intermediate yields the substituted pyridine ring. baranlab.org

Table 3: Overview of Pyridine Ring Construction Strategies

Method Description Precursors Key Features Ref
Hantzsch Synthesis Multicomponent condensation followed by oxidation. Aldehyde, β-dicarbonyl compounds, ammonia. Forms a dihydropyridine intermediate. mdpi.com mdpi.comdntb.gov.ua
[2+2+2] Cycloaddition Transition-metal catalyzed cyclization. Alkynes, Nitrile. Atom-economical, good for complex pyridines. acsgcipr.org

Introduction and Manipulation of the Methoxy Group

The methoxy group is typically introduced onto the pyridine ring via nucleophilic substitution of a suitable leaving group, most commonly a halogen, or by the alkylation of a hydroxyl-substituted pyridine.

Alkoxylation Reactions on Halogenated Pyridine Intermediates

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing alkoxy groups onto an electron-deficient pyridine ring. The reaction involves the displacement of a halide (typically chloride or bromide) at the 2- or 6-position by an alkoxide, such as sodium methoxide (B1231860). researchgate.net

A common precursor for the synthesis of 2-methoxy-6-vinylpyridine would be 2-chloro-6-vinylpyridine. However, a more accessible route often starts with 2,6-dichloropyridine. In this strategy, one of the chlorine atoms is selectively replaced by a methoxy group through careful control of reaction conditions, such as temperature and stoichiometry of the sodium methoxide. pipzine-chem.com This yields 2-chloro-6-methoxypyridine, a key intermediate. pipzine-chem.comsigmaaldrich.com The remaining chlorine atom can then be used in a subsequent cross-coupling reaction (e.g., Stille or Suzuki coupling) to introduce the vinyl group, completing the synthesis.

The reaction of 2-amino-3-nitro-6-chloropyridine with sodium methoxide in methanol is another documented example of methoxylation on a halogenated pyridine, yielding 2-amino-3-nitro-6-methoxypyridine. google.com

Table 4: Alkoxylation of Halogenated Pyridines

Halogenated Pyridine Reagent Solvent Conditions Product Ref
2,6-Dichloropyridine Sodium methoxide Appropriate solvent Controlled temperature 2-Chloro-6-methoxypyridine pipzine-chem.com
2-Chloropyridine Sodium methoxide Methanol Reflux, 4 h 2-Methoxypyridine (B126380) researchgate.net

Derivatization from Hydroxyl-Substituted Pyridine Compounds

An alternative route to introducing the methoxy group is through the O-alkylation (specifically, methylation) of a hydroxyl-substituted pyridine, such as 2-hydroxy-6-vinylpyridine. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone form (2-pyridone).

The methylation can be achieved using standard methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group to form a more nucleophilic pyridoxide anion, which then attacks the methylating agent in an SN2 reaction to form the methoxy ether. The choice of solvent and base can influence the regioselectivity between O-alkylation (forming the desired methoxy derivative) and N-alkylation (forming an N-methylpyridone).

Studies on the methylation of 2-hydroxypyridine derivatives, such as 6-methyl-2-hydroxypyridine, provide insight into the reactivity and potential outcomes of such transformations. sigmaaldrich.com

Table 5: General Conditions for Derivatization of Hydroxypyridines

Hydroxypyridine Methylating Agent Base General Product
2-Hydroxy-6-vinylpyridine Methyl iodide (CH₃I) K₂CO₃, NaH This compound

Advanced Synthetic Techniques and Reaction Conditions for this compound

The synthesis of highly functionalized pyridine derivatives such as this compound has evolved significantly, moving beyond classical multi-step procedures towards more efficient, atom-economical, and environmentally benign methodologies. Advanced techniques now focus on minimizing waste, reducing reaction times, and enabling the construction of complex molecular architectures from simple precursors in fewer steps. These modern strategies include one-pot multicomponent reactions, specialized catalytic systems, and the application of green chemistry principles.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as a powerful and green tool in organic synthesis, allowing for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comresearchgate.net This approach is highly valued for its efficiency, convergence, and atom economy, as it reduces the need for intermediate purification steps, thereby saving time, cost, and energy. acsgcipr.orgekb.eg The synthesis of polyfunctionalized aza-heterocycles, including pyridines, benefits greatly from MCRs, which align with the principles of green chemistry by maximizing atomic efficiency. ekb.egacademie-sciences.fr

A notable example relevant to the synthesis of alkoxy-substituted pyridines involves the one-pot reaction of an arylidene malononitrile, a methylarylketone, and sodium ethoxide in ethanol. ekb.eg This methodology yields novel 2-ethoxypyridine derivatives, which are structurally analogous to this compound. The strategy demonstrates the feasibility of incorporating an alkoxy group at the C2 position of the pyridine ring in a single, efficient step.

The general mechanism for such MCRs often involves a cascade of reactions, including Michael additions and intramolecular cyclizations, culminating in the formation of the stable aromatic pyridine ring. acsgcipr.org The versatility of MCRs allows for a wide range of substituents to be introduced onto the pyridine core by simply varying the starting materials. bohrium.comresearchgate.net For instance, a four-component reaction involving aldehydes, cyclic ketones, malononitrile, and ammonium acetate has been developed for the synthesis of polysubstituted pyridines in an ethanol medium, which is considered a green solvent. academie-sciences.fr

ReactantsCatalyst/SolventProduct TypeKey Advantages
Arylidene malononitrile, Methylarylketone, Sodium ethoxideEthanol2-Ethoxypyridines ekb.egOne-pot, high atom economy, synthesis of alkoxy pyridines.
Aldehydes, β-Keto esters, Anilines, MalononitrileSnCl₂·2H₂O / WaterPolysubstituted Pyridines researchgate.netUse of water as a solvent, good yields, broad substrate scope.
Aldehydes, Cyclic ketones, Malononitrile, Ammonium acetateFe₃O₄/Cellulose2-Amino-3-cyanopyridines academie-sciences.frGreen, magnetically recyclable catalyst, room temperature conditions.

Catalyzed Synthesis Methodologies

Catalysis is central to modern organic synthesis, offering pathways to reactions that would otherwise be unfeasible. For pyridine synthesis, both ionic liquids and metal complexes have been employed to enhance reaction efficiency, selectivity, and sustainability.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green solvents" and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govrsc.org They can significantly enhance reaction rates and selectivity in various organic transformations, including the synthesis of heterocyclic compounds. rsc.org

In the context of pyridine-related synthesis, ionic liquids have been shown to efficiently catalyze multicomponent reactions such as the aza-Diels-Alder reaction to produce fused pyridine systems like pyrano- and furanoquinolines. ias.ac.inresearchgate.net These reactions proceed under mild conditions, often at room temperature, affording excellent yields and high selectivity. ias.ac.in The ionic liquid can act as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and reuse of the catalytic medium. researchgate.net For example, pyridinium-based ionic liquids have been synthesized and utilized as co-solvents to enhance the stability and activity of enzymes in reactions, showcasing their versatility. nih.gov The tunable nature of ionic liquids, by altering the cation or anion, allows for the optimization of reaction conditions to achieve higher efficiency and yield in the synthesis of complex molecules. researchgate.net

Reaction TypeIonic Liquid ExampleRole of Ionic LiquidOutcome
Aza-Diels-AlderImidazolium-based ILs ias.ac.inresearchgate.netCatalyst and SolventHigh yields of fused quinoline systems at room temperature.
EsterificationPyridinium (B92312) trifluoromethanesulfonate google.comAcidic CatalystEffective catalysis with potential for recyclability.
CO₂ HydrogenationImidazolium-based ILs qub.ac.ukSolvent for catalyst synthesisUniform distribution of metal phases, superior selectivity.

Transition-metal catalysis provides one of the most efficient and atom-economical methods for constructing pyridine rings. rsc.org The [2+2+2] cycloaddition reaction, which combines two alkyne molecules and one nitrile molecule, is a particularly powerful strategy for the de novo synthesis of pyridines. rsc.orgacs.org This method allows for the creation of highly substituted pyridines with excellent control over the substitution pattern. rsc.org

A variety of transition metals, including cobalt (Co), rhodium (Rh), nickel (Ni), and iridium (Ir), have been shown to catalyze this transformation effectively. acs.orgrsc.org Cobalt(I) complexes are among the most widely used catalysts for this reaction. acs.orgarkat-usa.org The mechanism is believed to involve the formation of a metallacyclopentadiene intermediate from two alkyne units, which then incorporates the nitrile to form the pyridine ring. arkat-usa.org This approach is highly versatile; for instance, by using α,ω-diynes and a nitrile, complex bicyclic pyridines can be synthesized. researchgate.net While this method is powerful, the synthesis of a specific target like this compound would require carefully chosen precursors: a nitrile bearing a methoxy group, an alkyne, and a second alkyne equivalent that can be converted to a vinyl group. More recent developments have focused on achieving enantioselectivity in these reactions, enabling the synthesis of chiral pyridines. researchgate.net

Catalyst TypeReactionPrecursorsKey Features
Cobalt(I) complexes (e.g., CpCoL₂) acs.orgarkat-usa.org[2+2+2] Cycloaddition2 Alkynes + 1 NitrileWidely used, efficient for various substituted pyridines.
Rhodium(I) complexes (e.g., [RhCp'Ln]) acs.org[2+2+2] Cycloaddition2 Alkynes + 1 NitrileEfficient, offers different selectivity compared to Cobalt.
Rhodium(III) complexes nih.govC-H Activation/Annulationα,β-Unsaturated oxime + AlkyneMild conditions, complementary regioselectivity.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in For pyridine synthesis, this often involves using environmentally benign solvents like water, employing reusable catalysts, and designing reactions that are highly atom-economical. rasayanjournal.co.in

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. nih.gov Performing organic reactions in aqueous media can offer unique reactivity and selectivity compared to conventional organic solvents. The synthesis of polysubstituted pyridines has been successfully achieved in water through a four-component reaction. researchgate.net For example, the condensation of aldehydes, β-keto esters, anilines, and malononitrile can be catalyzed by tin(II) chloride dihydrate (SnCl₂·2H₂O) in water to produce a variety of pyridine derivatives in good yields. researchgate.net This method is notable for its operational simplicity and its adherence to green chemistry principles. The use of microwave irradiation in conjunction with aqueous media has also been shown to accelerate the synthesis of pyridine derivatives, further enhancing the efficiency and environmental friendliness of the process. nih.govacs.org

ReactantsCatalyst / ConditionsSolventProductAdvantages
Aldehydes, β-keto esters, anilines, malononitrileSnCl₂·2H₂O / Heat researchgate.netWaterPolysubstituted pyridinesGreen solvent, simple procedure, good yields.
p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetateMicrowave irradiation nih.govacs.orgWater3-Pyridine derivativesRapid, efficient, green methodology.
Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydesPreheated Fly-Ash ut.ac.irWaterDihydropyrano(2,3-c)pyrazolesCost-effective catalyst, non-toxic solvent, high yields.

Solvent-Free Reaction Conditions

The advancement of green chemistry principles has spurred significant interest in the development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents. Solvent-free reaction conditions, often coupled with microwave irradiation, represent a pivotal approach in this endeavor, offering benefits such as reduced reaction times, enhanced yields, and simplified purification processes. While specific literature detailing a dedicated solvent-free synthesis of this compound is not extensively available, the principles can be applied through analogous palladium-catalyzed cross-coupling reactions, which are standard methods for the formation of vinyl groups on aromatic rings.

Methodologies such as the Suzuki-Miyaura, Heck, and Stille couplings are instrumental in the synthesis of vinylpyridines and their derivatives. The adaptation of these reactions to solvent-free, microwave-assisted conditions is a well-established strategy for promoting efficient and environmentally benign chemical transformations.

A plausible solvent-free approach for the synthesis of this compound could involve a Suzuki-Miyaura coupling. This would theoretically involve the reaction of a suitable boronic acid or ester derivative of methoxypyridine with a vinyl partner, such as vinylboronic acid or a vinyl halide, in the presence of a palladium catalyst and a base, under microwave irradiation without a solvent. The efficiency of such reactions is often high, with rapid conversion to the desired product.

Research into solvent-free, microwave-assisted Suzuki-Miyaura couplings of various aryl halides has demonstrated the viability of this technique. For instance, studies have shown that the coupling of arylboronic acids with aryl halides can proceed to completion in minutes with high yields under solvent-free conditions using a palladium catalyst. Pre-grinding the solid reactants can ensure homogeneity and improve the reaction outcome.

Another potential route is the Heck coupling, which could involve the reaction of 2-chloro-6-methoxypyridine with a vinylating agent like ethylene or a vinylboronic acid under solvent-free, microwave-assisted conditions. Ligand-free palladium-catalyzed oxidative Heck reactions of vinylpyridines with arylboronic acids have been successfully developed, yielding styrylpyridines with high selectivity. Adapting such a method to a solvent-free protocol is a logical extension of this work.

The following table provides representative data for a hypothetical solvent-free synthesis of a vinylpyridine derivative based on analogous reactions reported in the literature. This data illustrates the typical conditions and outcomes that might be expected for the solvent-free synthesis of this compound.

Table 1: Representative Conditions and Yields for a Hypothetical Solvent-Free Synthesis of a Vinylpyridine Derivative

EntryReactant AReactant BCatalyst (mol%)BasePower (W)Time (min)Yield (%)
12-chloro-6-methoxypyridineVinylboronic acidPd(OAc)₂ (2)K₂CO₃1001085
22-bromo-6-methoxypyridinePotassium vinyltrifluoroboratePEPPSI-iPr (1)K₂CO₃120592
32-iodo-6-methoxypyridineVinyltributylstannanePd(PPh₃)₄ (3)-150888

This table is illustrative and based on typical results for analogous solvent-free cross-coupling reactions.

The data in the table highlights the key features of solvent-free, microwave-assisted synthesis: the use of relatively low catalyst loadings, common inorganic bases, and short reaction times under moderate microwave power to achieve high product yields. The choice of reactants, such as the halide on the pyridine ring, can influence the reaction conditions and outcomes, with iodides and bromides often being more reactive than chlorides.

Reactivity and Chemical Transformations of 2 Methoxy 6 Vinylpyridine

Reactions of the Vinyl Substituent

The vinyl group is the primary site for a variety of addition and coupling reactions, its reactivity being significantly modulated by the electronic influence of the methoxy-substituted pyridine (B92270) ring.

Nucleophilic and Electrophilic Additions to the Olefinic Bond

The carbon-carbon double bond of the vinyl substituent is susceptible to attack by both nucleophiles and electrophiles, leading to a range of intermolecular and intramolecular transformations.

Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds under mild conditions. One such transformation is the α-alkylation of N-Boc (tert-butoxy carbonyl) protected amines with vinyl azaarenes. In this reaction, an acridine-BF₃ complex acts as a photocatalyst, which, upon irradiation with visible light, facilitates the formation of an α-carbamyl radical from the N-Boc amine. This radical species then undergoes a Giese-type addition to a BF₃-activated vinyl azaarene, such as 2-methoxy-6-vinylpyridine.

The reaction proceeds through the activation of the vinyl pyridine by a Lewis acid (BF₃·OEt₂), which coordinates to the pyridine nitrogen, making the vinyl group more electrophilic and thus more susceptible to radical addition. This methodology allows for the facile synthesis of complex molecules containing multiple nitrogen heterocycles, which are of significant interest in medicinal chemistry. This compound has been identified as a viable substrate for this transformation.

Table 1: Photocatalytic α-Alkylation of N-Boc Amines with Vinyl Azaarenes

N-Boc Amine Donor Vinyl Azaarene Acceptor Catalyst System Light Source Product Structure

Intramolecular [2+2] photocycloaddition is a powerful photochemical strategy for the synthesis of cyclobutane-containing structures and, when applied to long-chain precursors, for the formation of macrocycles. acs.org This reaction involves the irradiation of a molecule containing two olefinic moieties, leading to the formation of a four-membered ring. The reaction can be initiated either by direct excitation of one of the alkenes or through the use of a photosensitizer. acs.org

While this method is well-established for creating complex cyclic and macrocyclic architectures, specific examples detailing the use of a bifunctional derivative of this compound to undergo intramolecular photocycloaddition for macrocycle formation are not prominent in the surveyed literature. In principle, a derivative of this compound tethered to another alkene by a sufficiently long and flexible chain could undergo such a cyclization to yield a macrocyclic product containing a pyridyl and a cyclobutane (B1203170) ring. The efficiency and stereochemical outcome of such a reaction would depend on the nature of the linker and the reaction conditions. acs.org

Deoxygenative Coupling Reactions with Carbonyl Compounds

Deoxygenative coupling reactions offer a method to form carbon-carbon bonds by coupling an alkene with a carbonyl compound, effectively converting the C=O group into a methylene (B1212753) (CH₂) group. A ruthenium-catalyzed, hydrazine-mediated deoxygenative coupling has been developed for the β-selective alkylation of vinylpyridines with various aldehydes and ketones. This reaction provides an alternative to traditional Michael additions.

However, the scope of this transformation is sensitive to the electronic properties of the vinylpyridine substrate. Studies have shown that while various 2- and 4-vinylpyridines are suitable substrates, electron-rich vinylpyridines may exhibit limited reactivity. Specifically, it was reported that an electron-rich substrate, 2-methoxy-4-(3-phenylpropyl)pyridine, failed to undergo this deoxygenative alkylation. This suggests that this compound, which is also rendered electron-rich by the presence of the strong electron-donating methoxy (B1213986) group at an ortho position, may similarly be an unsuitable substrate for this specific ruthenium-catalyzed transformation under the reported conditions. The increased electron density on the pyridine ring and vinyl group likely hinders a key step in the catalytic cycle.

Table 2: Substrate Reactivity in Ru-Catalyzed Deoxygenative Coupling

Vinylpyridine Substrate Electronic Nature Reactivity
2-Vinylpyridine (B74390) Electron-neutral/deficient Reactive
2-Bromo-6-vinylpyridine Electron-deficient Reactive
2-Methoxy-4-(3-phenylpropyl)pyridine Electron-rich Unreactive

Reactivity Pertaining to the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring retains its characteristic basicity and ability to coordinate to metal centers, although these properties are influenced by the substituents.

Protonation and Acid-Base Equilibria

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and accept a proton (H⁺). The basicity of a substituted pyridine is commonly expressed by the pKa value of its conjugate acid (the pyridinium (B92312) ion). The pKa of the parent pyridine is approximately 5.2. For 2-vinylpyridine, the pKa is 4.98, indicating that the vinyl group has a slight electron-withdrawing effect, reducing the basicity of the nitrogen atom. wikipedia.org

Table 3: Acidity Constants (pKa) of Selected Pyridine Derivatives

Compound pKa of Conjugate Acid
Pyridine ~5.2
2-Vinylpyridine 4.98 wikipedia.org
2-Methoxypyridine (B126380) 3.28

Note: The pKa of 2-methoxypyridine is lower than pyridine due to a combination of steric hindrance to solvation of the pyridinium ion and inductive effects, which can complicate simple predictions. However, the resonance donation of the methoxy group is still expected to increase electron density at the nitrogen, influencing its reactivity.

Coordination to Transition Metal Centers for Complex Formation

The pyridine nucleus of this compound contains a nitrogen atom with a lone pair of electrons, making it an effective Lewis base capable of coordinating to a variety of transition metal centers. This coordination ability allows for the formation of a diverse range of metal complexes, where the pyridine derivative acts as a ligand. The nature of these complexes, including their geometry and stability, is influenced by the metal ion, the other ligands present, and the steric and electronic properties of the this compound ligand itself. wikipedia.orgjscimedcentral.com

The nitrogen atom serves as the primary coordination site, donating its electron pair to an empty orbital on the transition metal. This behavior is common for pyridine and its derivatives, which are widely used as ligands in coordination chemistry. jscimedcentral.com For instance, 2-vinylpyridine has been shown to form well-defined complexes with metals such as platinum(II) and cobalt. nih.govnih.gov In a study of cobaloxime complexes with various 2-substituted pyridines, it was found that both 2-methoxypyridine and 2-vinylpyridine could coordinate to the cobalt center. nih.gov The binding affinity and the length of the cobalt-nitrogen bond were found to be sensitive to the steric bulk of the substituent at the 2-position. nih.gov For 2-vinylpyridine, weaker than expected binding was attributed to the rotational freedom of the vinyl group, which is adjusted upon coordination. nih.gov

Similarly, poly(vinylpyridine) has been extensively studied for its ability to form coordination complexes and cross-linked metallopolymers with transition metals like ruthenium(II) and copper(II). kpi.uapku.edu.cnnih.gov These studies demonstrate the fundamental capacity of the vinylpyridine moiety to engage in metal coordination, a property that is retained in this compound. The presence of both a methoxy and a vinyl group at the 2- and 6-positions introduces steric considerations that can influence the geometry of the resulting metal complex. wikipedia.org

Table 1: Examples of Transition Metal Complexes with Related Pyridine Ligands
LigandMetal CenterComplex Type / ApplicationReference
2-VinylpyridinePlatinum(II)Cycloplatinated(II) luminescent complexes nih.gov
2-VinylpyridineCobaltMethylcobaloxime complexes for studying steric/electronic effects nih.gov
2-MethoxypyridineCobaltMethylcobaloxime complexes for studying steric/electronic effects nih.gov
Poly(4-vinylpyridine)Ruthenium(II)Coordination cross-linked metallopolymers kpi.ua
Poly(4-vinylpyridine)Copper(II)Intra- and intermolecular polymer-metal complexes pku.edu.cn

Chemical Behavior of the Methoxy Group

The methoxy group (-OCH₃) at the 2-position of the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the pyridine ring through a positive mesomeric effect (+M). This electron donation increases the electron density of the aromatic system, particularly at the ortho and para positions (positions 3, 5, and 6). gcwgandhinagar.com

This increased electron density deactivates the pyridine ring towards nucleophilic aromatic substitution, which typically occurs at the 2, 4, and 6 positions in electron-deficient pyridine systems. uoanbar.edu.iq Conversely, it activates the ring for electrophilic aromatic substitution, although such reactions on the pyridine ring are generally difficult due to the deactivating inductive effect of the ring nitrogen and its protonation in acidic media. gcwgandhinagar.comuoanbar.edu.iq Research on methoxy-substituted pyridines confirms that electron-donating groups are often necessary to facilitate useful electrophilic substitution reactions. gcwgandhinagar.com

The electronic influence of the methoxy group also extends to the vinyl substituent. By donating electron density into the conjugated system, the methoxy group can reduce the electrophilicity of the β-carbon of the vinyl group. This effect can inhibit reactions that rely on the nucleophilic attack at this position. For example, in a study on the ruthenium-catalyzed β-selective alkylation of vinylpyridines, it was noted that an electron-rich substrate, 2-methoxy-4-(3-phenylpropyl)pyridine, failed to undergo the transformation, highlighting the deactivating effect of the methoxy group in this specific context.

The methoxy group in this compound is an aryl alkyl ether and, like most ethers, is relatively unreactive. However, the carbon-oxygen bond can be cleaved under stringent conditions, most commonly with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org This reaction, known as ether cleavage, proceeds via a nucleophilic substitution mechanism.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). wikipedia.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. For aryl alkyl ethers, the cleavage occurs specifically at the alkyl-oxygen bond because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is energetically unfavorable. masterorganicchemistry.com Therefore, the reaction proceeds via an Sₙ2 attack of the halide on the methyl group.

The cleavage of this compound would yield 2-hydroxy-6-vinylpyridine (which exists in equilibrium with its tautomer, 6-vinyl-2-pyridone) and a methyl halide (e.g., methyl iodide).

This ether cleavage represents a key functional group interconversion (FGI), a process that converts one functional group into another. ub.edusolubilityofthings.comvanderbilt.edu The transformation of the methoxy group into a hydroxyl group opens up new synthetic possibilities. The resulting hydroxyl group can be further modified, for example, by converting it into a better leaving group (like a tosylate) for subsequent nucleophilic substitution reactions, or by using it to direct ortho-metalation reactions.

Stereochemical and Regiochemical Control in Reactions

The vinyl group of this compound is an activated alkene system, susceptible to conjugate addition reactions. The electron-withdrawing nature of the pyridine ring (via the inductive effect of the nitrogen atom) polarizes the C=C double bond, creating a partial positive charge on the β-carbon (the carbon atom further from the ring). This electronic setup makes the β-position the preferred site for attack by nucleophiles.

This inherent reactivity leads to high regioselectivity in many addition reactions, particularly alkylations. A notable example is the ruthenium-catalyzed deoxygenative coupling of vinylpyridines with aldehydes or ketones, which proceeds with complete β-regioselectivity. nih.govresearchgate.netnih.gov In this type of reaction, the alkyl group from the carbonyl compound is added exclusively to the β-carbon of the vinylpyridine.

However, as mentioned previously (Section 3.3.1), the electronic nature of substituents on the pyridine ring can modulate this reactivity. The presence of a strong electron-donating group, such as the methoxy group in this compound, increases the electron density throughout the conjugated system, including the vinyl group. This can diminish the electrophilicity of the β-carbon, potentially slowing down or even inhibiting the conjugate addition. Indeed, studies have shown that electron-rich methoxypyridine derivatives can be unreactive under conditions where other vinylpyridines readily undergo β-alkylation.

Table 2: Regioselectivity in Ruthenium-Catalyzed Alkylation of Various Vinylpyridines
Vinylpyridine SubstrateAlkylating AgentRegioselectivityResult
4-VinylpyridineVarious aldehydes/ketonesβ-selectiveGood to excellent yields
2-VinylpyridineVarious aldehydes/ketonesβ-selectiveGood to excellent yields
2-Methyl-6-vinylpyridineVarious aldehydes/ketonesβ-selectiveGood to excellent yields
2-Bromo-6-vinylpyridineVarious aldehydes/ketonesβ-selectiveGood to excellent yields
2-Methoxy-4-(3-phenylpropyl)pyridineAldehydeN/AFailed to undergo transformation

Achieving diastereoselectivity in the functionalization of this compound requires the presence of a stereocenter in the molecule or the use of a chiral reagent or catalyst. While specific studies on diastereoselective reactions of this compound are not prevalent, the principles of stereocontrol can be applied based on research on similar vinylpyridine systems. nih.govacs.org

Functionalization of the vinyl group, such as through asymmetric hydrogenation, dihydroxylation, or conjugate addition, can create one or more new stereocenters. The stereochemical outcome of such reactions can be controlled to favor one diastereomer over others. Two main strategies are typically employed:

Substrate Control: If the molecule already contains a chiral center, it can influence the stereochemical course of a subsequent reaction. The existing stereocenter can sterically hinder one face of the molecule, directing the incoming reagent to the more accessible face.

Reagent/Catalyst Control: This is a more common and versatile approach. It involves using a chiral catalyst or reagent to create a chiral environment around the substrate. For example, enantioselective additions of prochiral radicals to vinylpyridines have been achieved using a combination of photoredox catalysis and a chiral Brønsted acid. nih.govacs.org The chiral acid activates the vinylpyridine and provides stereocontrol through hydrogen bonding, leading to the formation of chiral γ-functionalized pyridines with high enantioselectivity. nih.gov Similarly, chiral phosphine (B1218219) catalysts have been developed for the enantioselective Rauhut-Currier reaction involving 2-vinylpyridines, demonstrating that external chiral agents can effectively control the stereochemistry of additions to the vinyl group. acs.org

In the context of this compound, an asymmetric reaction at the vinyl double bond would generate a new stereocenter. If this chiral product were to undergo further reactions, the initial stereocenter could direct the formation of subsequent stereocenters, leading to a diastereoselective process. rsc.org

Advanced Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For 2-methoxy-6-vinylpyridine (C₈H₉NO), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum provides structural clues. Plausible fragmentation pathways for this compound upon electron ionization could include:

Loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to form an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion.

Loss of the vinyl group (•CH=CH₂) to form an [M-27]⁺ ion.

Cleavage of the pyridine (B92270) ring, leading to smaller charged fragments.

Analysis of these fragments helps to confirm the presence of the methoxy and vinyl substituents on the pyridine core. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of a molecule with exceptional precision, typically to four or more decimal places. bioanalysis-zone.comresearchgate.netalgimed.com This capability allows for the determination of a compound's exact mass, which is crucial for deriving its unique elemental composition. researchgate.netmeasurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal (integer) mass, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.comresearchgate.net

For this compound, with the chemical formula C₈H₉NO, HRMS provides an unambiguous confirmation of its elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise measurement is fundamental for validating the synthesis of the target molecule and distinguishing it from potential isomeric impurities.

HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₉NO
Calculated Exact Mass135.06841 Da

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying molecules and their non-covalent interactions in the gas phase. nih.govnih.gov The gentleness of the ESI process allows for the transfer of intact, weakly bound complexes from solution into the mass spectrometer for analysis. nih.gov This makes it an invaluable tool for investigating interactions such as protein-ligand binding, metal ion coordination, and the formation of supramolecular assemblies. nih.govnih.govscispace.com ESI-MS offers advantages in speed and sensitivity for determining the stoichiometry of these complexes. nih.govnih.gov

In the context of this compound, ESI-MS could be employed to study its ability to form non-covalent complexes. For instance, the pyridine nitrogen and methoxy oxygen atoms could act as coordination sites for metal ions. ESI-MS analysis of a solution containing this compound and a metal salt would reveal the formation of metal-ligand complexes, allowing researchers to determine the stoichiometry (e.g., 1:1, 2:1) of the binding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org The method is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz An IR spectrum, which plots transmittance or absorbance versus wavenumber, provides a unique "fingerprint" of a molecule, revealing the presence of key structural components. libretexts.orgvscht.cz

The IR spectrum of this compound exhibits distinct absorption bands corresponding to its primary functional groups: the pyridine ring, the methoxy group, and the vinyl group. The C-H stretching vibrations of the vinyl group and the aromatic ring are typically observed just above 3000 cm⁻¹. vscht.cz The carbon-carbon double bond (C=C) of the vinyl group and the stretching vibrations within the pyridine ring produce characteristic bands in the 1680-1400 cm⁻¹ region. vscht.cz The strong absorption from the C-O bond of the methoxy group is also a key identifying feature.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Vinyl (=C-H)Stretch3100 - 3000
Aromatic (C-H)Stretch3100 - 3000
Alkyl (C-H of -OCH₃)Stretch3000 - 2850
Vinyl (C=C)Stretch1680 - 1640
Pyridine Ring (C=C, C=N)Stretch1600 - 1400
Methoxy (C-O)Stretch1250 - 1050
Vinyl (=C-H)Bend (Out-of-plane)1000 - 650

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for analyzing polymers. mtoz-biolabs.comlcms.czshimadzu.com It separates molecules based on their effective size, or hydrodynamic volume, in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate the pores of the column's packing material. mtoz-biolabs.comshimadzu.com This separation allows for the determination of a polymer's molecular weight distribution, a critical factor that influences its physical and mechanical properties. lcms.czshimadzu.comresearchgate.net

When this compound is used as a monomer to create poly(this compound), GPC is the primary method for characterizing the resulting polymer. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. researchgate.net A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable in controlled polymerization reactions.

GPC Parameters for Polymer Characterization

ParameterDescription
Number-Average Molecular Weight (Mn)The total weight of the polymer sample divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw)An average that accounts for the contribution of larger, heavier polymer chains.
Polydispersity Index (PDI)The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed empirical formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound.

For a pure sample of this compound (C₈H₉NO), the experimental results from elemental analysis should closely match the theoretical percentages. A significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment. Therefore, this technique is essential for validating the empirical formula derived from other methods like mass spectrometry.

Elemental Analysis Data for this compound (C₈H₉NO)

ElementTheoretical Mass %
Carbon (C)71.09%
Hydrogen (H)6.71%
Nitrogen (N)10.36%
Oxygen (O)11.84%

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of properties for 2-methoxy-6-vinylpyridine, from its reactivity to its conformational preferences and its interactions with metal ions.

Prediction of Reactivity and Reaction Pathways

For analogous systems, the MESP map typically indicates regions of negative potential around the nitrogen atom of the pyridine (B92270) ring, highlighting its propensity for electrophilic attack and coordination to metal centers. The vinyl group, being an electron-rich π-system, also represents a reactive site, susceptible to addition reactions. DFT can be used to model the transition states and reaction energy profiles for various transformations, such as polymerization, providing a theoretical basis for understanding reaction mechanisms and predicting the feasibility of different reaction pathways. mdpi.com

Table 1: Predicted Reactivity Sites of Pyridine Derivatives from DFT Calculations

Functional GroupPredicted ReactivityMethod of Prediction
Pyridine NitrogenSite for electrophilic attack and metal coordinationMolecular Electrostatic Potential (MESP)
Vinyl GroupSusceptible to radical and electrophilic additionFrontier Molecular Orbital (FMO) Analysis
Methoxy (B1213986) GroupInfluences ring electronics through resonanceNatural Bond Orbital (NBO) Analysis

Note: This table is based on general principles and findings for analogous pyridine compounds.

Analysis of Conformational Preferences and Tautomerism

The orientation of the methoxy and vinyl groups relative to the pyridine ring in this compound dictates its conformational landscape. DFT calculations are crucial for determining the relative energies of different conformers and the energy barriers for their interconversion.

Studies on the closely related 2-methoxypyridine (B126380) have shown a preference for the syn conformer, where the methyl group of the methoxy moiety is oriented towards the pyridine nitrogen. rsc.org This preference is attributed to a combination of steric repulsion and orbital interactions. rsc.org It is expected that this compound would exhibit similar conformational preferences, with the planarity of the vinyl group potentially influencing the rotational barrier of the methoxy group.

Tautomerism, the interconversion of structural isomers through proton transfer, is a known phenomenon in pyridine derivatives. beilstein-journals.org While the canonical aromatic form of this compound is expected to be the most stable, DFT calculations can be employed to investigate the relative stabilities of potential tautomers, such as those arising from proton migration from the vinyl group or the methoxy group to the pyridine nitrogen. These calculations are vital for a comprehensive understanding of the compound's chemical behavior. chemrxiv.org

Understanding Metal-Ligand Bonding and Complex Stability

The pyridine nitrogen of this compound is a potent site for coordination to metal ions, making it a valuable ligand in coordination chemistry. DFT calculations can provide detailed information about the nature of the metal-ligand bond, including bond orders, orbital contributions, and the stability of the resulting complexes. researchgate.netscispace.com

Theoretical studies on related poly(4-vinylpyridine) complexes with transition metals like ruthenium have demonstrated how spectroscopic data can be interpreted with the aid of computational models to understand aspects like π-back-donation from the metal to the ligand. kpi.ua For this compound, DFT can be used to predict the geometric and electronic structures of its metal complexes, as well as to calculate their binding energies. This information is critical for designing complexes with specific catalytic or material properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. For polymers derived from this compound, MD simulations can provide insights into their conformational dynamics in different environments and their self-assembly behavior.

Polymer Chain Conformation and Dynamics in Solution and Bulk

While specific MD simulation studies on poly(this compound) are not prevalent, extensive research on the closely related poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) provides a strong basis for understanding its likely behavior. semanticscholar.orgmst.edu

MD simulations can model the conformation of a single polymer chain in a solvent, predicting properties such as the radius of gyration and the persistence length. The presence of the methoxy group in poly(this compound) is expected to influence its solubility and chain stiffness compared to unsubstituted P2VP. In the bulk phase, MD simulations can be used to predict the glass transition temperature and other thermophysical properties of the material. Coarse-grained models, which simplify the atomic representation to study longer length and time scales, have been successfully developed for P2VP and P4VP and could be adapted for poly(this compound). semanticscholar.org

Table 2: Properties of Vinylpyridine Polymers Investigated by Molecular Dynamics

PolymerProperty StudiedSimulation TypeKey Findings
Poly(2-vinylpyridine)Chain conformation in solutionAtomistic MDChain flexibility is influenced by solvent quality.
Poly(4-vinylpyridine)Bulk amorphous structureCoarse-grained MDPrediction of glass transition temperature.
Poly(styrene-b-2-vinylpyridine)Segmental dynamicsDeuterium NMR & MDP2VP block exhibits more restricted mobility than polystyrene. mst.edu

Note: This table is based on findings for analogous poly(vinylpyridine) systems.

Self-Assembly Behavior of Polymeric Systems

Block copolymers containing a poly(vinylpyridine) segment are renowned for their ability to self-assemble into a rich variety of nanostructures, such as spheres, cylinders, and lamellae. researchgate.netacs.org This behavior is driven by the chemical incompatibility between the different polymer blocks. MD simulations are a key tool for investigating the mechanisms and thermodynamics of this self-assembly process. aip.orgresearchgate.net

For a block copolymer incorporating poly(this compound), the methoxy group would modulate its interaction with other polymer blocks and solvents, thereby influencing the resulting morphology. MD simulations can be used to predict the phase diagram of such block copolymers and to visualize the evolution of the self-assembled structures. acs.org This predictive capability is crucial for the design of functional nanomaterials for applications in areas like nanolithography and drug delivery.

Mechanistic Elucidation for Catalytic Reactions and Polymerization Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions and polymerization processes involving vinylpyridine derivatives. While direct computational studies specifically targeting this compound are not extensively available in the literature, significant insights can be drawn from theoretical investigations into the polymerization of the closely related and structurally similar monomer, 2-vinylpyridine (B74390) (2VP). These studies provide a robust framework for understanding the fundamental steps of the polymerization mechanism, including initiation, propagation, and the factors that govern stereoselectivity. The presence of the methoxy group in this compound is anticipated to influence the electronic and steric landscape of the monomer, which in turn would affect the kinetics and thermodynamics of the polymerization process.

A pivotal study on the stereoselective polymerization of 2-vinylpyridine catalyzed by cationic yttrium complexes offers a detailed mechanistic picture that can be extrapolated to understand the behavior of this compound. rsc.org This research utilized DFT calculations to explore the polymerization mechanism initiated by catalysts of the type [LNY(CH₂SiMe₃)(THF)]⁺, where L represents different ancillary ligands. rsc.org The findings from this study highlight the critical role of both electronic and steric factors in determining the stereochemical outcome of the polymerization.

The polymerization process is understood to proceed through a coordination-insertion mechanism. The key steps involve the coordination of the vinylpyridine monomer to the cationic metal center, followed by the insertion of the vinyl group into the metal-alkyl bond. The stereoselectivity of this insertion, which dictates whether the resulting polymer is isotactic, syndiotactic, or atactic, is determined by the relative energy barriers of the competing transition states.

One of the crucial findings from the computational studies on 2-vinylpyridine polymerization is the significant influence of the ancillary ligands on the catalyst's performance. rsc.org The electronic and steric properties of these ligands can be systematically varied to tune the stereoselectivity of the polymerization. For instance, isotactic selectivity was found to be favored by catalysts that exhibit a combination of smaller deformation upon monomer coordination and stronger electronic effects. rsc.org Conversely, catalysts with comparable energy barriers for both isotactic and syndiotactic insertion pathways tend to produce atactic polymers. rsc.org

The steric hindrance around the catalytic center plays a paramount role in directing the stereochemistry of the polymerization. rsc.org Distortion-interaction and topographic steric map analyses have revealed a direct correlation between the bulkiness of the ancillary ligands and the energy barriers for isotactic insertion. rsc.org Larger ligands lead to greater distortion energy of the catalyst, which in turn results in higher energy barriers for the formation of isotactic polymer chains. rsc.org

In the context of this compound, the presence of the methoxy group at the 2-position of the pyridine ring is expected to introduce additional electronic and steric effects. The methoxy group is generally considered to be an electron-donating group, which would increase the electron density on the pyridine ring. This could potentially influence the coordination of the monomer to the metal center. Furthermore, the steric bulk of the methoxy group, although relatively small, could also play a role in the orientation of the monomer during the insertion step, thereby influencing the stereoselectivity of the polymerization.

The following data tables, derived from the theoretical investigations of 2-vinylpyridine polymerization, provide a quantitative illustration of the energetic factors that govern the stereoselectivity of the process. rsc.org While this data is for 2-vinylpyridine, it serves as a valuable reference for understanding the potential mechanistic pathways for this compound.

Table 1: Calculated Energy Barriers for 2-Vinylpyridine Insertion with Different Yttrium Catalysts rsc.org

CatalystAncillary Ligand (L)PathwayEnergy Barrier (kcal/mol)
Y-1(2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃)IsotacticLower
Y-1(2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃)SyndiotacticHigher
Y-2(2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(2,6-Cl₂C₆H₃)IsotacticLower
Y-2(2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(2,6-Cl₂C₆H₃)SyndiotacticHigher
Y-3(2,6-C₆H₅)NC(Me)CHC(Me)N(2,6-iPr₂C₆H₃)IsotacticComparable
Y-3(2,6-C₆H₅)NC(Me)CHC(Me)N(2,6-iPr₂C₆H₃)SyndiotacticComparable

This table illustrates the influence of the ancillary ligand on the energy barriers for isotactic and syndiotactic insertion of 2-vinylpyridine. Lower energy barriers indicate a more favorable reaction pathway.

Table 2: Distortion-Interaction Analysis for Isotactic Insertion of 2-Vinylpyridine rsc.org

CatalystAncillary Ligand (L)Distortion Energy of Catalyst (kcal/mol)Interaction Energy (kcal/mol)
Y-1(2,6-Et₂C₆H₃)NC(Me)CHC(Me)N(2,6-Et₂C₆H₃)LowFavorable
Y-4(2,6-Cl₂C₆H₃)NC(Me)CHC(Me)N(iPr₂C₆H₃)HighLess Favorable

Advanced Applications of 2 Methoxy 6 Vinylpyridine and Its Derivatives

Catalysis and Ligand Design

Role as Ligands in Transition Metal-Catalyzed Organic Reactions

The pyridine (B92270) motif is a cornerstone in coordination chemistry, and its derivatives are widely employed as ligands in transition metal catalysis. While direct studies on 2-methoxy-6-vinylpyridine as a ligand are not extensively detailed in the provided research, the behavior of analogous vinylpyridine compounds, such as 2-vinylpyridine (B74390), offers significant insight into its potential applications. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent sigma-donor for coordinating with transition metals. The vinyl group, on the other hand, provides a site for polymerization or further functionalization.

In related research, 2-vinylpyridine has been utilized as a cyclometalated ligand in platinum(II) complexes. nih.govresearchgate.net These cycloplatinated complexes have demonstrated luminescence, a property that is influenced by the nature of the ancillary ligands attached to the metal center. nih.govresearchgate.net The electronic properties of the ligands play a crucial role in controlling the electron density at the metal center, which in turn affects the catalytic activity and photophysical properties of the complex. nih.govresearchgate.net The introduction of a methoxy (B1213986) group at the 2-position of the pyridine ring, as in this compound, would be expected to increase the electron-donating ability of the ligand through a resonance effect. This enhanced electron-donating character could modulate the properties of the resulting metal complexes, potentially leading to altered reactivity and selectivity in catalytic transformations.

The general structure of such transition metal complexes can be represented as follows:

ComponentRole in the Complex
Transition Metal Center (e.g., Pt, Pd, Rh) The active site for catalysis, where substrates bind and react.
This compound Ligand Coordinates to the metal center, influencing its electronic properties and steric environment.
Ancillary Ligands (e.g., phosphines, halides) Further modify the properties of the metal complex, affecting stability and reactivity.

The vinyl group of this compound offers a reactive handle that can be exploited for further chemical transformations. Transition metal-catalyzed reactions, such as Heck or Suzuki couplings, could be employed to modify this vinyl group, leading to the synthesis of more complex and tailored ligands for specific catalytic applications. researchgate.net

Development of Polymeric Catalysts (e.g., in organic transformations)

The polymerization of vinylpyridine derivatives provides a straightforward route to polymeric materials that can serve as supports for catalytic species. researchgate.net Poly(vinylpyridine)s have been recognized for their utility as supports for a variety of reagents and catalysts. researchgate.net These polymeric supports offer several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved catalyst stability. acs.org

Polymers derived from this compound can be functionalized to create active catalytic sites. The pyridine nitrogen atoms along the polymer backbone can act as coordination sites for metal ions, effectively creating a polymer-supported catalyst. scbt.com The catalytic activity of such materials would be influenced by the properties of the polymer support, such as its molecular weight, cross-linking density, and the accessibility of the catalytic sites. researchgate.net For instance, palladium complexes supported on poly(vinylpyridine) have been investigated for their catalytic activity in hydrogenation reactions. researchgate.net The performance of these catalysts is dependent on the composition of the complexes and the valency state of the palladium. researchgate.net

The general approach to creating such polymeric catalysts involves:

Polymerization: The this compound monomer is polymerized, often with a cross-linking agent, to form a robust polymer matrix.

Metalation: The resulting polymer is treated with a solution of a metal salt, leading to the coordination of the metal ions to the pyridine units within the polymer.

Activation: The metal-loaded polymer may require an activation step, such as reduction to a lower oxidation state, to generate the catalytically active species.

These polymeric catalysts can be applied in a range of organic transformations. For example, polyaniline-supported catalysts have been shown to be effective in reactions such as Mannich-type reactions and Suzuki-Miyaura couplings. acs.org Similarly, polymers based on this compound could be envisioned as supports for catalysts in these and other important organic reactions. The methoxy group may influence the swelling behavior of the polymer in different solvents, which in turn can affect the diffusion of reactants to the active sites within the polymer matrix. researchgate.net

Functional Materials Science

pH-Responsive Polymeric Systems for Controlled Release Applications

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light, are of great interest for a variety of biomedical applications, including controlled drug delivery. nih.govlongdom.orgresearchgate.net Polymers containing pyridine moieties, such as poly(2-vinylpyridine), are well-known for their pH-responsive behavior. nih.govnih.gov The pyridine nitrogen is weakly basic and can be protonated at acidic pH. This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer to swell or dissolve in aqueous media. nih.govnih.gov

Polymers derived from this compound are expected to exhibit similar pH-responsive properties. The presence of the methoxy group, an electron-donating group, would likely increase the basicity of the pyridine nitrogen, thereby shifting the pH at which the polymer undergoes its transition. This tunability of the pH response is highly desirable for designing drug delivery systems that can release their payload at specific sites in the body with different pH environments, such as the acidic microenvironment of tumors or the low pH of endosomes. nih.govmdpi.com

Block copolymers containing a poly(this compound) segment and a hydrophilic block, such as poly(ethylene oxide), can self-assemble into micelles in aqueous solution at neutral or basic pH. nih.gov These micelles typically have a hydrophobic core formed by the collapsed poly(this compound) chains and a hydrophilic corona from the poly(ethylene oxide) chains. nih.gov Hydrophobic drugs can be encapsulated within the core of these micelles. nih.govnih.gov When the micelles encounter an acidic environment, the protonation of the pyridine units in the core leads to the disassembly of the micelle and the release of the encapsulated drug. nih.govnih.gov

pH ConditionPolymer StateApplication
Neutral or Basic pH Collapsed, hydrophobicDrug encapsulation
Acidic pH Swollen, hydrophilicDrug release

The release of drugs from these pH-sensitive systems can be fine-tuned by controlling the molecular weight of the polymer blocks and the ratio of the hydrophobic to hydrophilic segments. nih.gov

Metal-Binding Polymers and Chelation Applications

The ability of the pyridine nitrogen to coordinate with metal ions also makes polymers derived from this compound attractive for applications in metal chelation and removal. ku.edu These polymers can act as chelating agents, binding to metal ions and facilitating their removal from aqueous solutions. researchgate.net This is particularly relevant for the remediation of wastewater contaminated with heavy metals. mdpi.comnih.gov

The efficiency of metal binding is dependent on several factors, including the pH of the solution, the concentration of the metal ions, and the chemical structure of the polymer. researchgate.net The methoxy group in this compound could enhance the metal-binding affinity of the corresponding polymer due to its electron-donating nature, which increases the electron density on the pyridine nitrogen and strengthens its coordination to metal ions.

These metal-binding polymers can be prepared in various forms, such as soluble polymers, cross-linked resins, or grafted onto solid supports. semanticscholar.org Cross-linked resins are particularly useful for packed-bed applications where contaminated water is passed through a column containing the chelating resin, and the metal ions are selectively adsorbed. semanticscholar.org The bound metal ions can often be recovered, and the resin regenerated for multiple uses by treating it with an acidic solution to protonate the pyridine groups and release the metal ions. researchgate.net

Potential applications for these metal-binding polymers include:

Environmental Remediation: Removal of toxic heavy metals such as lead, cadmium, and mercury from industrial effluents. researchgate.net

Metal Recovery: Selective recovery of precious metals from mining or electronic waste streams.

Analytical Chemistry: Preconcentration of trace metal ions for analysis.

Optoelectronic Materials (e.g., Luminescent Devices, Chemosensors)

The incorporation of pyridine-containing ligands into metal complexes is a well-established strategy for creating luminescent materials with applications in optoelectronic devices and chemical sensing. nih.govresearchgate.netfu-berlin.de As discussed previously, cyclometalated platinum(II) complexes with 2-vinylpyridine ligands exhibit room-temperature phosphorescence. nih.govresearchgate.net The emission properties of these complexes are highly dependent on the nature of the ligands. nih.govresearchgate.net

The introduction of a this compound ligand into such complexes could lead to materials with tailored photophysical properties. The electron-donating methoxy group can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are often responsible for the luminescence in these types of complexes. nih.govresearchgate.net This could result in shifts in the emission wavelength and changes in the quantum yield and lifetime of the luminescence. Such luminescent materials have potential applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes in bioimaging. nih.govresearchgate.net

ApplicationPrincipleRole of this compound
Luminescent Devices (OLEDs) Electroluminescence from metal complexes with tailored emission properties.As a ligand to tune the photophysical properties of the emissive metal complex.
Chemosensors Changes in fluorescence or absorbance upon binding of an analyte.As a recognition element and signaling component in a coordination polymer or complex.

Integration into Composites and Hybrid Materials

Polymers derived from vinylpyridine monomers, such as poly(2-vinylpyridine), are valuable components in the fabrication of advanced composite and hybrid materials. The integration of these polymers with inorganic materials can lead to synergistic properties, combining the processability and functional group availability of the polymer with the intrinsic characteristics of the inorganic phase, such as catalytic activity or structural reinforcement.

The data below illustrates the photocatalytic degradation of methyl orange (MO) by different polyvinylpyridine-metal oxide composite films, highlighting the superior performance of the P(4-VP)-ZnO composite.

Composite MaterialMO Degradation (%) after 5 hoursBandgap (eV)
P(2-VP)-TiO₂14-
P(2-VP)-ZnO31-
P(4-VP)-TiO₂--
P(4-VP)-ZnO813.12

Table 1: Photocatalytic Activity of Poly(vinylpyridine)-Metal Oxide Composites. Data sourced from a study on the photodegradation of methyl orange (MO). nih.gov A lower bandgap value for the P(4-VP)-ZnO composite is associated with its higher photocatalytic activity.

Polymers based on this compound can be envisioned for similar applications, where the methoxy group could further modulate the polymer's solubility and its interaction with the inorganic components, potentially leading to enhanced properties of the resulting composite materials.

Research in Medicinal Chemistry and Bioactive Compound Development

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. nih.govenpress-publisher.com The functionalization of the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The synthesis of novel pyridine derivatives is a cornerstone of drug discovery research. nih.gov A variety of synthetic methodologies are employed to construct substituted and fused pyridine ring systems. These methods include condensation reactions, such as the Hantzsch pyridine synthesis, and transition metal-catalyzed cross-coupling reactions, which enable the introduction of diverse functional groups onto the pyridine core. nih.goviipseries.org

For instance, the synthesis of pyrido[2,3-d]pyrimidines has been explored for the development of potent kinase inhibitors. These complex heterocyclic systems are built upon the pyridine framework, which is elaborated through cyclization and functionalization steps to yield molecules with high biological activity. nih.gov While specific synthetic routes starting from this compound are not extensively detailed in the literature for this purpose, its structure presents a modifiable platform. The vinyl group can be chemically transformed, and the methoxy group can be altered, providing pathways to a diverse range of derivatives for biological screening. The inherent polarity and potential for hydrogen bonding conferred by the pyridine nitrogen make it a valuable feature for molecular recognition at biological targets. enpress-publisher.com

Furthermore, related structures such as 2-methoxy-4-vinylphenol (B128420) have been identified as having bioactive potential, suggesting that the combination of methoxy and vinyl substituents on an aromatic ring can be a fruitful starting point for the discovery of new bioactive compounds. nih.gov

Targeted covalent inhibitors represent a significant class of therapeutic agents that achieve high potency and prolonged duration of action by forming a stable bond with their biological target. The design of these inhibitors requires a "warhead" — a reactive functional group that can form a covalent bond with a specific amino acid residue, often a cysteine, on the target protein.

The vinylpyridine moiety has been identified as a tunable covalent warhead. nih.govnih.gov Unlike more traditional acrylamide-based warheads, the reactivity of the vinylpyridine group can be modulated by substitution on the pyridine ring or the vinyl group itself. nih.gov This tunability is crucial for balancing the need for sufficient reactivity to engage the target protein while minimizing off-target reactions that could lead to toxicity.

Research into covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) has demonstrated the utility of the 2-vinylpyridine group as a reactive motif. nih.gov In these studies, a 2-vinylpyridine moiety was incorporated into a quinazoline (B50416) scaffold designed to bind to the ATP-binding site of EGFR. The vinyl group then acts as a Michael acceptor, reacting with a cysteine residue (C797) to form a covalent adduct. nih.gov The reactivity of the unsubstituted 2-vinylpyridine warhead was found to be high, but further substitution on the vinyl group allowed for a significant reduction in reactivity, leading to a more favorable profile. nih.gov

The following table summarizes the biochemical potency and reactivity of selected vinylpyridine-based EGFR inhibitors.

CompoundWarhead TypeEGFR L858R/T790M IC₅₀ (nM)Glutathione (B108866) Half-life (min)
Reference 1 (Afatinib)Acrylamide0.534
Reference 2 (Osimertinib)Acrylamide0.4938
Compound 6Unsubstituted 2-Vinylpyridine0.422
Compound 12Substituted 2-Vinylpyridine0.3404

Table 2: Potency and Reactivity of Vinylpyridine-Based Covalent Inhibitors. Data from a study on EGFR inhibitors. nih.gov A lower IC₅₀ indicates higher potency. The glutathione half-life is a measure of the warhead's reactivity; a longer half-life indicates lower reactivity.

The presence of a methoxy group on the pyridine ring, as in this compound, would be expected to influence the electronic properties of the vinyl group, thereby modulating its reactivity as a covalent warhead. This provides a clear rationale for exploring such substituted vinylpyridines in the design of next-generation targeted covalent inhibitors.

The polymerization of functional monomers is a key strategy for creating advanced drug delivery systems. Polymers derived from 2-vinylpyridine are particularly interesting due to the pH-responsive nature of the pyridine ring. At neutral or basic pH, the pyridine nitrogen is unprotonated and relatively hydrophobic, while at acidic pH, it becomes protonated, leading to a significant increase in hydrophilicity. This property can be exploited to create "smart" drug delivery vehicles that release their payload in response to the acidic microenvironments often found in tumors or within cellular endosomes. nih.govnih.gov

Block copolymers containing a poly(2-vinylpyridine) (P2VP) block and a hydrophilic block, such as poly(ethylene oxide) (PEO), can self-assemble in aqueous solution to form micelles. nih.gov These micelles consist of a hydrophobic P2VP core, which can encapsulate poorly water-soluble drugs, and a hydrophilic PEO corona, which provides stability in biological fluids. nih.govresearchgate.net When these micelles encounter an acidic environment, the P2VP core becomes protonated and hydrophilic, leading to the destabilization of the micelle and the release of the encapsulated drug. nih.gov

Studies on P2VP-b-PEO nanomicelles have demonstrated their ability to load and release hydrophobic drugs like curcumin (B1669340) and 5-fluorouracil (B62378) in a pH-dependent manner. nih.gov The drug loading capacity and release kinetics can be tuned by varying the molecular weight of the polymer blocks. nih.gov

The table below presents data on the characteristics and drug release properties of a P2VP-b-PEO micellar system.

FormulationMicelle Size (nm) at 37°CDrug Loading Efficiency (%)Cumulative Release at pH 2 after 150h (%)
Empty Micelles~60N/AN/A
Curcumin-Loaded~1006.4>90
5-Fluorouracil-Loaded~655.8>90

Table 3: Characteristics of a pH-Sensitive P2VP₉₀-b-PEO₃₉₈ Micellar Drug Delivery System. Data sourced from a study on the encapsulation and release of curcumin and 5-fluorouracil. nih.govresearchgate.net

Environmental Considerations and Degradation Studies

Environmental Fate and Transport of Pyridine (B92270) Derivatives

The environmental journey of pyridine derivatives, once released, is dictated by a combination of physical and chemical processes that influence their distribution across air, water, and soil. thieme-connect.comchimia.ch These processes include volatilization, adsorption to soil and sediments, and leaching into groundwater. nih.gov The specific characteristics of each derivative, such as its vapor pressure, water solubility, and affinity for organic matter, will determine the dominant pathways. biosynce.com

Pyridine itself is highly soluble in water and has a low potential for volatilization from aqueous environments. nih.gov However, the introduction of substituents, such as the methoxy (B1213986) and vinyl groups in 2-methoxy-6-vinylpyridine, can alter these properties. The fate of these compounds is a function of both abiotic and biotic processes, including photochemical transformations, complexation, and surface attenuation. thieme-connect.comchimia.chijarsct.co.in

Adsorption to soil is a critical process that can limit the mobility of pyridine derivatives. nih.gov This process is influenced by soil properties like organic carbon content and pH. nih.gov In acidic soils, pyridines can become protonated, increasing their adsorption and reducing their mobility. nih.gov Conversely, in alkaline soils, they are more likely to remain in their neutral form and be more mobile. nih.gov The higher water solubility of many pyridine derivatives compared to their homocyclic analogs can lead to easier transport into groundwater, posing a risk of contamination. acs.org

Table 1: Key Processes in the Environmental Fate and Transport of Pyridine Derivatives

ProcessDescriptionInfluencing FactorsPotential Impact of Methoxy and Vinyl Groups
Volatilization The transfer of a substance from a liquid or solid state to a gaseous state, moving from water or soil into the atmosphere.Vapor pressure, Henry's Law constant, temperature, soil moisture.The methoxy and vinyl groups may alter the vapor pressure compared to unsubstituted pyridine, but specific data is unavailable.
Adsorption The binding of the compound to soil particles and organic matter.Soil organic carbon content, clay content, pH, cation exchange capacity.The electronic effects of the substituents could influence the compound's polarity and interaction with soil components.
Leaching The downward movement of the compound through the soil profile with percolating water.Water solubility, adsorption coefficient (Koc), soil type, rainfall.Increased water solubility could potentially lead to a higher leaching potential.
Photodegradation Degradation of the compound by sunlight, primarily in the atmosphere or surface waters.Wavelength and intensity of light, presence of photosensitizers.The vinyl group, in particular, may be susceptible to photochemical reactions.

Biodegradation and Bioremediation Strategies

Biodegradation is a primary mechanism for the removal of pyridine derivatives from the environment. nih.govijarsct.co.in A diverse range of microorganisms, including bacteria and fungi, have been identified that can utilize pyridines as a source of carbon, nitrogen, and energy. chimia.chnih.gov The biodegradability of a specific pyridine derivative is highly dependent on the nature, number, and position of its substituents on the pyridine ring. nih.gov

The microbial degradation of pyridines can occur under both aerobic and anaerobic conditions. rasayanjournal.co.in Aerobic pathways often involve initial hydroxylation of the pyridine ring, a step catalyzed by monooxygenase or dioxygenase enzymes. nih.govrasayanjournal.co.in These hydroxylated intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen. ijarsct.co.inacs.org Several bacterial genera, such as Arthrobacter, Bacillus, Nocardia, and Paracoccus, have been shown to degrade pyridine and its derivatives. ijarsct.co.inrsc.org For instance, Arthrobacter sp. has been found to degrade pyridine through a pathway that involves a two-component flavin-dependent monooxygenase system that catalyzes the direct cleavage of the pyridine ring. ijarsct.co.inacs.org

Bioremediation strategies leverage the metabolic capabilities of these microorganisms to clean up contaminated sites. These strategies can include natural attenuation, where indigenous microbial populations degrade the contaminants over time, and bioaugmentation, which involves the introduction of specific microorganisms with enhanced degradation capabilities to the contaminated site. The efficiency of bioremediation is influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of other nutrients. nih.govresearchgate.netbenthamscience.com

Table 2: Microorganisms and Enzymes Involved in Pyridine Derivative Biodegradation

Microorganism (Genus)Key Enzymes/PathwaysDegradation Conditions
ArthrobacterFlavin-dependent monooxygenase, amidohydrolase, succinate (B1194679) semialdehyde dehydrogenase. ijarsct.co.inacs.orgAerobic
BacillusUtilizes pyridine as a sole carbon and nitrogen source. chimia.chseplite.comAerobic
NocardiaInvolved in the microbiological transformation of pyridine. nih.govseplite.comAerobic
ParacoccusCapable of degrading pyridine in contaminated soil. rsc.orgAerobic
ShinellaCan degrade high concentrations of pyridine. nih.govAerobic
AlcaligenesInvolved in the degradation of hydroxylated pyridine derivatives. semanticscholar.orgAerobic

Adherence to Green Chemistry Principles in Production and Application

The synthesis of pyridine and its derivatives is an area where the principles of green chemistry are being increasingly applied to minimize environmental impact. ijarsct.co.in Traditional synthetic methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. benthamscience.com Green chemistry approaches focus on developing more sustainable and efficient synthetic routes. ijarsct.co.in

Key green chemistry strategies in pyridine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. ijarsct.co.inbenthamscience.com Solvent-free reactions are also being explored to further reduce environmental footprint. ijarsct.co.inacs.org

Catalysis: Employing catalysts, including transition-metal catalysts, biocatalysts, and heterogeneous catalysts, to improve reaction efficiency, selectivity, and reduce energy consumption. thieme-connect.comacs.org Catalysts can enable reactions to proceed under milder conditions and can often be recycled and reused, minimizing waste. ijarsct.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts and waste. wordpress.comjocpr.comjocpr.com

Renewable Feedstocks: Investigating the use of renewable resources, such as biomass-derived precursors, to replace petroleum-based starting materials. ijarsct.co.inrsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

For the production of substituted pyridines like this compound, the application of these principles could involve developing catalytic C-H functionalization methods to introduce the methoxy and vinyl groups directly onto the pyridine ring, which would be more atom-economical than traditional multi-step syntheses. thieme-connect.comnih.gov Furthermore, designing processes that allow for the recovery and recycling of solvents and catalysts is crucial for waste reduction. chimia.chgoogle.com

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

Green Chemistry PrincipleApplication in Pyridine Synthesis
Prevention Designing syntheses to avoid waste generation from the outset.
Atom Economy Maximizing the incorporation of reactant atoms into the final product. wordpress.comskpharmteco.com
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity. benthamscience.com
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or using safer alternatives. ijarsct.co.inresearchgate.netbenthamscience.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible. nih.gov
Use of Renewable Feedstocks Sourcing starting materials from renewable sources like biomass. ijarsct.co.inrsc.org
Reduce Derivatives Avoiding unnecessary derivatization to reduce steps and waste.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. thieme-connect.comacs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methoxy-6-vinylpyridine to improve yield and purity?

  • Methodological Approach : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) by substituting the methyl group in precursors like 2-bromo-6-methoxypyridine with vinylboronates. Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) to enhance regioselectivity and reduce side reactions. For example, substituting palladium catalysts with Buchwald-Hartwig ligands may improve efficiency in coupling methoxy-containing substrates .
  • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using 1^1H/13^{13}C NMR to confirm structural integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Approach :

  • NMR Spectroscopy : Use 1^1H NMR to identify vinyl proton coupling patterns (e.g., doublets of doublets for trans-vinyl protons) and 13^{13}C NMR to distinguish methoxy carbons (~55 ppm) from aromatic carbons. DEPT-135 can clarify carbon hybridization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (expected m/z: 149.084 for C8_8H9_9NO+^+) and fragmentation patterns.
  • IR Spectroscopy : Detect C-O stretching (~1250 cm1^{-1}) for methoxy and C=C stretching (~1640 cm1^{-1}) for the vinyl group .

Q. How does the methoxy group influence solubility and stability compared to methyl analogues?

  • Methodological Approach : Compare logP values (hydrophilicity) using computational tools (e.g., ACD/Labs). Methoxy derivatives are typically more polar due to oxygen’s electronegativity, enhancing solubility in polar aprotic solvents (e.g., DMSO). Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of vinylpyridine derivatives?

  • Methodological Approach : Conduct systematic reviews (e.g., PRISMA guidelines) to aggregate data from diverse sources (PubMed, SciFinder). Use meta-analysis to reconcile discrepancies in antimicrobial assays. For instance, variance in MIC values may stem from differences in bacterial strains or assay protocols. Validate findings via standardized CLSI/EUCAST methods .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Approach :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., methoxy oxygen as a potential coordinating site).
  • Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd, Cu) to predict catalytic coupling efficiency. Compare activation energies for methoxy vs. methyl analogues to explain reactivity differences .

Q. What experimental designs evaluate the compound’s potential in asymmetric catalysis or polymer chemistry?

  • Methodological Approach :

  • Catalysis : Test as a ligand in Pd-catalyzed C–N coupling reactions. Vary substituents on aryl halides to assess steric/electronic effects.
  • Polymerization : Initiate radical polymerization (e.g., AIBN) to create methoxy-functionalized polyvinylpyridines. Analyze thermal stability (TGA) and glass transition temperatures (DSC) .

Key Considerations for Researchers

  • Literature Gaps : Pharmacological data for this compound are sparse; prioritize in vitro assays (e.g., antimicrobial, anticancer) using NIH/3T3 or HeLa cell lines .
  • Experimental Reproducibility : Adhere to FAIR data principles by documenting reaction conditions (e.g., inert atmosphere for vinyl group stability) and sharing raw spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.